molecular formula C7H7NO2 B12352706 3-acetyl-3H-pyridin-4-one

3-acetyl-3H-pyridin-4-one

Cat. No.: B12352706
M. Wt: 137.14 g/mol
InChI Key: JUIRGMABDBVBLK-UHFFFAOYSA-N
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Description

3-acetyl-3H-pyridin-4-one, with the molecular formula C7H7NO2, is a chemical compound of interest in synthetic and medicinal chemistry research . As an acetyl-substituted pyridinone, it serves as a versatile scaffold for the synthesis of diverse heterocyclic systems. Its structure suggests potential as a key intermediate in developing novel pharmacologically active molecules, analogous to other well-studied acetyl-substituted nitrogen heterocycles which are frequently employed as building blocks in alkaloid synthesis and the development of bioactive compounds . Researchers can utilize this compound in various organic transformations, including cyclization and condensation reactions, to create libraries of compounds for high-throughput screening in drug discovery programs . The presence of both a carbonyl and an acetyl group on the pyridinone ring makes it a potential candidate for exploring structure-activity relationships in the design of new therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

3-acetyl-3H-pyridin-4-one

InChI

InChI=1S/C7H7NO2/c1-5(9)6-4-8-3-2-7(6)10/h2-4,6H,1H3

InChI Key

JUIRGMABDBVBLK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C=NC=CC1=O

Origin of Product

United States

Synthetic Methodologies for 3 Acetyl 3h Pyridin 4 One and Its Derivatives

Condensation Reactions Leading to Pyridinone Formation

Condensation reactions provide a direct and efficient pathway to the pyridinone core by converting oxygen-containing heterocycles, such as pyranones, into their corresponding nitrogen analogues. This transformation is typically achieved by reacting the pyranone substrate with ammonia (B1221849) or primary amines.

A general and effective method for the synthesis of 4(1H)-pyridinone derivatives involves the reaction of 4H-pyran-4-one precursors with primary amines. researchgate.net This reaction facilitates the exchange of the oxygen heteroatom in the pyran ring for a nitrogen atom from the amine, thereby forming the pyridinone nucleus. The process is versatile, allowing for the introduction of various substituents on the nitrogen atom, depending on the primary amine used in the reaction. A series of 1,2,5-trisubstituted 4(1H)-pyridinone derivatives can be synthesized by reacting 4-pyrone derivatives with primary amines in ethanol. researchgate.net

Table 1: Synthesis of 4(1H)-Pyridinones from 4H-Pyran-4-ones

Starting Material Reagent Product

This table illustrates the general transformation of a 4H-pyran-4-one into a 4(1H)-pyridinone via reaction with a primary amine.

Dehydroacetic acid (DHA) serves as a readily available and versatile starting material for the synthesis of pyridinone derivatives. The reaction of dehydroacetic acid with ammonia or amines is a well-established method for producing substituted 2-pyridones. The reaction proceeds via a nucleophilic attack of ammonia at the lactone carbonyl group of the dehydroacetic acid. researchgate.net This initial attack leads to the opening of the pyranone ring, which is followed by an intramolecular cyclization and dehydration to yield the stable 6-methyl-2-pyridone ring system. researchgate.net This process directly converts the pyran-2-one scaffold into a pyridin-2-one, specifically forming 3-acetyl-4-hydroxy-6-methyl-2-pyridone. researchgate.net Subsequent hydrolysis can be employed to remove the acetyl group, yielding 4-hydroxy-6-methyl-2-pyridone. researchgate.netnih.gov

Table 2: Conversion of Dehydroacetic Acid to a Pyridone Derivative

Starting Material Reagent Key Intermediate Final Product (before deacetylation)

This table outlines the synthetic pathway from Dehydroacetic Acid to the corresponding 2-pyridone derivative through ammonia treatment.

Ring-Opening and Cyclization Strategies for Pyridinone Nucleus Construction

Building the pyridinone core can also be accomplished through multi-step strategies that involve the formation and subsequent rearrangement of complex heterocyclic systems. These methods offer access to intricately substituted pyridinones that may not be achievable through direct condensation.

An elegant strategy for synthesizing 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-one derivatives involves a ring-opening reaction of a fused heterocyclic precursor. researchgate.net The synthesis begins with the cyclization of aryl ketone anilides with diethyl malonate, which affords 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones in good yields. researchgate.net These fused systems are then subjected to a ring-opening reaction in the presence of a high-boiling point solvent such as 1,2-diethylene glycol. researchgate.net This step transforms the pyrano[3,2-c]pyridine-2,5-dione into the desired 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-one derivative. researchgate.net

Table 3: Synthesis via Ring-Opening of a Fused Heterocycle

Precursor Reaction Condition Product

This table summarizes the transformation of a pyrano[3,2-c]pyridine-2,5-dione into a substituted pyridin-2(1H)-one.

Derivatization of Existing Pyridinone and Pyridine (B92270) Scaffolds

Once the core pyridinone structure is established, further chemical modifications can be performed on its functional groups to create a library of related compounds. The acetyl group at the C3 position is a particularly useful handle for such derivatizations.

The acetyl group of 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones can be readily converted into other functional groups. researchgate.net A common reaction is the condensation with hydroxylamine (B1172632) hydrochloride to form an oxime. researchgate.net This reaction produces 4-hydroxy-3-[N-hydroxyethanimidoyl]-1-phenylpyridin-2(1H)-ones. researchgate.net The resulting oxime can be further modified; for instance, reacting it with alkyl bromides or iodides in the presence of anhydrous potassium carbonate yields 3-alkyloxyiminoacetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones with moderate yields. researchgate.net These derivatization reactions demonstrate the utility of the 3-acetyl group as a synthetic handle for creating more complex molecules based on the pyridinone scaffold. researchgate.net

Table 4: Derivatization of the 3-Acetyl Group

Starting Pyridinone Reagent Product
3-Acetyl-4-hydroxy-1-phenylpyridin-2(1H)-one Hydroxylamine Hydrochloride 4-Hydroxy-3-[N-hydroxyethanimidoyl]-1-phenylpyridin-2(1H)-one

This table details the two-step derivatization of the acetyl functional group on the pyridinone ring.

Alkylation Reactions of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones to form Alkyloxyiminoacetyl Derivatives

A key synthetic pathway for modifying the acetyl group on the pyridinone ring involves a two-step process starting from 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones. This method transforms the acetyl group into an alkyloxyiminoacetyl moiety.

The initial step involves the reaction of 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones with hydroxylamine hydrochloride. researchgate.net This reaction yields an intermediate compound, 4-hydroxy-3-[N-hydroxyethanimidoyl]-1-phenylpyridin-2(1H)-one. researchgate.net

Following the formation of this oxime intermediate, an alkylation reaction is performed. The intermediate is treated with various alkyl bromides or iodides in the presence of anhydrous potassium carbonate. researchgate.net This step introduces the alkyl group onto the oxime's oxygen atom, resulting in the final 3-alkyloxyiminoacetyl-4-hydroxy-1-phenylpyridin-2(1H)-one derivatives with moderate yields. researchgate.net

Table 1: Synthesis of Alkyloxyiminoacetyl Derivatives

Starting Material Step 1 Reagent Intermediate Step 2 Reagents Final Product

Formation of Substituted Pyridine Derivatives from Acetylated Precursors

The acetyl group on pyridinone and related heterocyclic precursors serves as a versatile functional handle for the synthesis of a wide range of more complex substituted pyridine derivatives. researchgate.netarabjchem.org The reactivity of the acetyl moiety allows for various chemical modifications, including condensation, cyclization, and reduction. arabjchem.orgjst.go.jp

One approach involves using acetylated pyridinethione derivatives as building blocks. For instance, 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile can be reacted with different reagents to yield new bicyclic and polycyclic compounds. researchgate.net Similarly, simple chemical modifications of the acetyl group in 3-acetyl-2,4,6-trimethylpyridine, such as reduction to an alcohol group using sodium borohydride, can be performed to create new derivatives. arabjchem.org

The acetyl group is also instrumental in building new heterocyclic rings fused to the initial structure. 3-Acetylcoumarin, for example, is a widely used precursor for synthesizing various heterocyclic systems, including 1,4-dihydropyridine (B1200194) derivatives. jst.go.jp These reactions often proceed through multicomponent condensation reactions where the acetyl group's reactivity drives the formation of the new ring system. jst.go.jp

Table 2: Examples of Derivatization from Acetylated Precursors

Acetylated Precursor Reagents Resulting Derivative Type Ref.
5-Acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile Methyl iodide, Aromatic aldehydes Bicyclic and Polycyclic heterocycles researchgate.net
3-Acetyl-2,4,6-trimethylpyridine Sodium borohydride 1-(2,4,6-trimethylpyridin-3-yl)ethan-1-ol arabjchem.org
3-Acetylcoumarin Aromatic aldehyde, Malononitrile, Ammonium (B1175870) acetate (2-oxo-2H-chromen-3-yl)-1,4-dihydropyridine derivatives jst.go.jp

Multicomponent Reaction Approaches Towards Pyridinone Analogues

Multicomponent reactions (MCRs) have become a highly efficient and preferred method for synthesizing complex molecules like pyridinone analogues from simple starting materials in a single step. nih.govbohrium.com These reactions are valued for their operational simplicity, time and energy savings, and high atom economy, making them a cornerstone of green chemistry. nih.govacsgcipr.org

MCRs build the pyridinone core by combining three or more reactants in a one-pot synthesis, where most of the atoms from the starting materials are incorporated into the final product. rsc.org A variety of pyridinone-containing heterocycles can be constructed using this approach. For example, a three-component reaction between an aromatic aldehyde, malononitrile, and a 4-hydroxy-pyridin-2(1H)-one derivative can yield complex pyrano[3,2-c]pyridones in good to excellent yields (75–98%). nih.gov

Another powerful MCR is the four-component synthesis of quinolone-pyridine hybrids. This reaction can involve (hetero)aromatic aldehydes, malononitrile, 3-acetyl-4-hydroxy-2(1H)-quinolone, and ammonium acetate, often catalyzed by an agent like NbCl5. rsc.org Such reactions are typically time-efficient, proceeding to completion in as little as 30 minutes. rsc.org The versatility of MCRs allows for the creation of a diverse library of substituted pyridines by varying the starting components. nih.gov

Table 3: Examples of Multicomponent Reactions for Pyridinone Analogues

Reaction Type Components Catalyst/Conditions Product Type Ref.
Three-component Aromatic aldehydes, Malononitrile, 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one Triethylamine, Refluxing ethanol Pyrano[3,2-c]pyridones nih.gov
Four-component (Hetero)aromatic aldehydes, Malononitrile, 3-Acetyl-4-hydroxy-2(1H)-quinolone, Ammonium acetate NbCl5, DMF at 75 °C Quinolone-pyridine hybrids rsc.org
Three-component (Hetero)aromatic aldehydes, Acetoacetanilide, Cyanoacetamide Piperidine, Refluxing ethanol Fully substituted 2(1H)-pyridone derivatives nih.gov

Chemical Reactivity and Transformation Studies of 3 Acetyl 3h Pyridin 4 One Derivatives

Acetyl Group Transformations

The acetyl moiety at the C3 position is a key functional group that dictates a significant portion of the molecule's reactivity, particularly in condensation and hydrolysis reactions.

The acetyl group, like other acyl groups, is susceptible to cleavage under basic or reductive conditions. nih.gov Alkaline hydrolysis is a common method for removing acetyl protecting groups from hydroxyl, amino, or thiol groups. nih.govttu.ee This process typically involves treating the acetylated compound with a base, such as sodium hydroxide or potassium carbonate, in a protic solvent like methanol or water. The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon of the acetyl group, leading to the formation of a tetrahedral intermediate which then collapses to yield a carboxylate (acetate) and the de-acetylated pyridinone. While specific studies on the hydrolysis of 3-acetyl-3H-pyridin-4-one are not extensively detailed, the principles are analogous to the deacetylation of related structures like 3-acetyl-4-hydroxycoumarin and 3-acetyl-4-hydroxyquinolin-2(1H)-one. researchgate.net

The methyl group of the acetyl moiety is activated by the adjacent carbonyl, making it sufficiently acidic to participate in various condensation reactions. These reactions are fundamental for carbon-carbon bond formation and the elaboration of the pyridinone core.

One common transformation is the Knoevenagel condensation, where the acetyl group reacts with aldehydes in the presence of a basic catalyst. For instance, derivatives of 3-acetylcoumarin, a structurally related compound, undergo condensation with various aldehydes. jst.go.jp Similarly, 3-acetylpyridine (B27631) can undergo ternary condensation with aromatic aldehydes and malononitrile in the presence of ammonium (B1175870) acetate to produce 2,3'-bipyridinyl derivatives. researchgate.net

Another important reaction is the aldol condensation. A facile, one-pot synthesis of 1,5-diketones has been developed from 3-acetyl-4-hydroxycoumarin, aldehydes, and cyclic ketones, proceeding through an initial aldol condensation followed by a Michael addition. rsc.org These examples highlight the synthetic utility of the acetyl group in building more complex molecular architectures.

Table 1: Examples of Condensation Reactions with Acetyl-Heterocycles

Starting Material Reagents Product Type Reference
3-Acetylpyridine Aromatic aldehyde, Malononitrile, Ammonium acetate 2,3'-Bipyridinyl derivative researchgate.net
3-Acetylcoumarin Aromatic aldehyde, Malononitrile, Triethylamine (2-oxo-2H-chromen-3-yl)-4H-pyran derivative jst.go.jp
3-Acetyl-4-hydroxycoumarin Aldehyde, Cyclic ketone, L-proline 1,5-Diketone rsc.org

Nucleophilic and Electrophilic Reactions of the Pyridinone Ring System

The pyridinone ring is an electron-deficient heterocycle, which influences its reactivity towards nucleophiles and electrophiles. The presence of the nitrogen heteroatom, the carbonyl group, and the acetyl substituent modulates the electron density and reactivity at different positions of the ring.

Alkylation and acylation can occur at different sites of the this compound molecule, primarily at the nitrogen or the exocyclic oxygen atom of the carbonyl group, depending on the tautomeric form and reaction conditions. O-alkylation of 2-pyridone derivatives is a known method to generate aromatic pyridine (B92270) derivatives, which can act as kinase inhibitors. nih.gov Similarly, N-methylation of the related 3-acetyl-4-hydroxyquinolin-2(1H)-one has been achieved using methyl iodide in the presence of a base. researchgate.net

The pyridine ring itself is generally resistant to electrophilic aromatic substitution compared to benzene due to the electron-withdrawing effect of the nitrogen atom. researchgate.netquimicaorganica.org When such reactions do occur, they typically favor attack at the C3 position, which is the most electron-rich carbon atom. researchgate.netquora.com Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack or nucleophilic aromatic substitution, particularly at the C2 and C4 positions, as these positions can best stabilize the resulting negative charge through resonance involving the nitrogen atom. quimicaorganica.orgquimicaorganica.orgresearchgate.net

The this compound core is an excellent synthon for the construction of fused heterocyclic systems, which are prevalent in pharmaceuticals and functional materials. ias.ac.in The acetyl group and the pyridinone ring can both participate in intramolecular or intermolecular cyclization reactions to build new rings.

For example, α-acyl-β-(2-aminopyridinyl)acrylamides, which can be derived from acetylpyridine precursors, undergo Tf2O-mediated cyclization to furnish pyrido[1,2-a]pyrimidin-4-one derivatives. researchgate.net In another study, the cyclization of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde in an acidic medium was shown to produce complex tetracyclic benzooxocino[4,3-b]pyridine systems. nih.gov Furthermore, 1,5-diketones synthesized from 3-acetyl-4-hydroxycoumarin can be cyclized with ammonium acetate to yield 3,4-dihydropyridine adducts. rsc.org These reactions demonstrate the versatility of the scaffold in generating diverse and complex fused heterocycles. nih.govresearchgate.net

Table 2: Examples of Cyclization Reactions to Form Fused Heterocycles

Precursor Type Reagents Fused System Formed Reference
α-Acyl-β-(2-aminopyridinyl)acrylamide Triflic anhydride (Tf2O), 2-Chloropyridine Pyrido[1,2-a]pyrimidin-4-one researchgate.net
3,5-Diacetyl-2,6-dimethylpyridine Salicylic aldehyde, Acidic medium Benzooxocino[4,3-b]pyridine nih.gov
1,5-Diketone (from 3-acetyl-4-hydroxycoumarin) Ammonium acetate, Acetic acid 3,4-Dihydropyridine rsc.org
2-Chloroquinoline-3-carbonitrile Guanidine hydrochloride, t-BuOK Pyrimido[4,5-b]quinoline nih.gov

Specific Reactions Leading to Structural Analogues

The chemical transformations discussed above provide clear pathways to a wide array of structural analogues of this compound. By strategically employing these reactions, chemists can modify both the acetyl group and the pyridinone ring to access novel compounds.

Bipyridinyl Analogues : Ternary condensation of 3-acetylpyridine with aromatic aldehydes and malononitrile provides a direct route to substituted 2,3'-bipyridinyls, which are important ligands and building blocks in materials science. researchgate.net

Coumarin-Hybrid Analogues : Starting from the related 3-acetylcoumarin, condensation reactions with malononitrile or ethyl cyanoacetate in the presence of various reagents can lead to the synthesis of coumarin derivatives bearing 4H-pyran, 1,4-dihydropyridine (B1200194), or thiophene rings at the 3-position. jst.go.jp

Fused Polycyclic Analogues : Intramolecular and intermolecular cyclization reactions are powerful tools for creating rigid, planar fused systems. The synthesis of pyrido[1,2-a]pyrimidines researchgate.net and pyrimido[4,5-b]quinolines nih.gov are prime examples of how the acetyl-pyridinone framework can be elaborated into more complex, biologically relevant scaffolds.

These specific synthetic strategies underscore the value of this compound and its derivatives as versatile platforms for the generation of diverse heterocyclic libraries.

Table of Mentioned Chemical Compounds

Compound Name
This compound
Acetic anhydride
Pyridine
Sodium hydroxide
Potassium carbonate
3-acetyl-4-hydroxycoumarin
3-acetyl-4-hydroxyquinolin-2(1H)-one
Malononitrile
Ammonium acetate
2,3'-bipyridinyl
L-proline
1,5-Diketones
Methyl iodide
2-pyridone
Triflic anhydride (Tf2O)
2-Chloropyridine
α-acyl-β-(2-aminopyridinyl)acrylamides
pyrido[1,2-a]pyrimidin-4-one
3,5-diacetyl-2,6-dimethylpyridine
Salicylic aldehyde
benzooxocino[4,3-b]pyridine
3,4-dihydropyridine
Guanidine hydrochloride
t-BuOK (Potassium tert-butoxide)
2-chloroquinoline-3-carbonitriles
pyrimido[4,5-b]quinolines
Ethyl cyanoacetate
Triethylamine
4H-pyran
1,4-dihydropyridine

Formation of Schiff Bases from Acetylated Pyranones

The formation of Schiff bases, also known as imines, is a fundamental transformation in organic chemistry involving the reaction of a primary amine with a carbonyl compound, such as a ketone or aldehyde. This reaction is characterized by the formation of a carbon-nitrogen double bond (azomethine group, C=N). For acetylated pyranones, the ketone of the acetyl group serves as the electrophilic site for nucleophilic attack by a primary amine. The general mechanism proceeds via a two-step process: the initial nucleophilic addition of the amine to the carbonyl carbon to form an unstable hemiaminal intermediate, followed by the elimination of a water molecule to yield the stable Schiff base.

While specific studies detailing Schiff base formation directly from this compound are not extensively documented in readily available literature, the chemical principles can be thoroughly understood by examining the reactivity of analogous compounds, such as acetylacetone and acetylated coumarin derivatives. These compounds feature a reactive acetyl group and provide well-documented examples of this transformation.

Research into the reaction of acetylacetone with various primary amines has demonstrated the straightforward synthesis of Schiff bases. internationaljournalcorner.comsphinxsai.com The condensation reaction typically involves refluxing the acetylacetone with the chosen amine, often in a solvent like ethanol. ekb.eg This reaction underscores the inherent reactivity of the acetyl carbonyl group toward amine nucleophiles.

Reactant 1 (Acetyl Compound)Reactant 2 (Amine)Resulting Schiff BaseReferences
AcetylacetoneAniline4-(phenylimino)pentan-2-one internationaljournalcorner.com, ekb.eg
Acetylacetone2-Aminophenol4-(2-hydroxyphenylimino)pentan-2-one internationaljournalcorner.com, internationaljournalcorner.com
Acetylacetonep-Anisidine4-(4-methoxyphenylimino)pentan-2-one internationaljournalcorner.com, internationaljournalcorner.com
AcetylacetoneHydrazine HydrateBis(acetylacetone)hydrazonediimine internationaljournalcorner.com, sphinxsai.com
Acetylacetonep-PhenylenediamineN,N'-bis(4-methyl-2-penten-2-yl)-p-phenylenediamine ekb.eg

A more structurally analogous system is found in the reactivity of 3-acetylcoumarin derivatives. Coumarin is a benzopyran-2-one, making its acetylated form a direct parallel to other acetylated pyranones. Studies on 3-acetyl-6-bromo-2H-chromen-2-one, after its conversion to an enaminone intermediate, show its successful reaction with various heterocyclic amines and hydrazines to form more complex heterocyclic systems, which proceeds through mechanisms related to Schiff base formation. mdpi.com For instance, the reaction with hydrazine hydrate or phenylhydrazine leads to the formation of pyrazole derivatives, a transformation initiated by the condensation of the amine with the carbonyl group. mdpi.com

Reactant 1 (Pyranone Derivative)Reactant 2 (Amine/Hydrazine)Reaction ConditionsProduct TypeReference
Enaminone of 3-acetyl-6-bromo-2H-chromen-2-oneHydrazine HydrateReflux in EthanolPyrazole derivative mdpi.com
Enaminone of 3-acetyl-6-bromo-2H-chromen-2-onePhenylhydrazineReflux in EthanolPyrazole derivative mdpi.com
Enaminone of 3-acetyl-6-bromo-2H-chromen-2-one3-Amino-1,2,4-triazoleReflux in Acetic AcidTriazolopyridine derivative mdpi.com
Enaminone of 3-acetyl-6-bromo-2H-chromen-2-one5-AminotetrazoleReflux in Acetic AcidTetrazolopyridine derivative mdpi.com
Enaminone of 3-acetyl-6-bromo-2H-chromen-2-one2-AminobenzimidazoleReflux in Acetic AcidBenzimidazopyridine derivative mdpi.com

These examples collectively demonstrate that the acetyl group on a pyranone or similar heterocyclic ring is a viable functional group for the synthesis of Schiff bases and related nitrogen-containing compounds through condensation with primary amines. The reaction conditions are generally straightforward, often requiring reflux in a suitable solvent, sometimes with the addition of an acid catalyst to facilitate the dehydration step.

Mechanistic Investigations of Reactions Involving 3 Acetyl 3h Pyridin 4 One and Precursors

Quantum Chemical Calculation-Based Mechanistic Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating complex organic reactions. They allow for the detailed exploration of potential energy surfaces, providing a theoretical framework to understand reaction pathways that are often difficult to probe experimentally.

Computational studies have been employed to analyze various synthetic routes to the pyridine (B92270) core, which is central to pyridinone structures. One such route is the formal metal-free intramolecular [2+2+2] cycloaddition for pyridine synthesis. DFT calculations using functionals like B3LYP and M06-2X have been used to compare different possible mechanisms. tandfonline.com

These theoretical investigations have evaluated pathways including:

A concerted, one-step [2+2+2] cycloaddition.

A stepwise path involving a propargylic ene reaction, followed by an intramolecular Diels-Alder reaction. tandfonline.com

Pathways proceeding through 1,4-diradical intermediates. tandfonline.com

By locating the transition state structures for each step, calculations can determine the most plausible reaction pathway. For the formation of pyridines from cyanodiynes, the stepwise mechanism involving an ene reaction followed by a Diels-Alder cycloaddition and a final hydrogen transfer was found to be more favorable than a direct concerted cycloaddition or diradical pathways. tandfonline.com The transition states are identified as first-order saddle points on the potential energy surface, and their structures provide insight into the geometry of the reacting molecules at the peak of the energy barrier. nih.gov Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are then used to trace the reaction pathway from the transition state down to the reactants and products, confirming the connectivity of the calculated energy profile. nih.gov

For the computationally studied pyridine synthesis, the ene reaction was identified as the rate-determining step. tandfonline.com The activation energies for competing mechanisms were calculated, revealing that the concerted [2+2+2] cycloaddition is highly unfavorable due to a significantly higher energy barrier. tandfonline.com The distortion-interaction model can be used to analyze these activation energies, partitioning the energy barrier into the energy required to distort the reactants into their transition state geometries and the interaction energy between these distorted fragments. tandfonline.com

Table 1: Calculated Activation Free Energies (ΔG‡) for Competing Pathways in a Formal [2+2+2] Cycloaddition for Pyridine Synthesis. tandfonline.com
Reaction PathwayRate-Determining StepCalculated ΔG‡ (kcal/mol)
Stepwise (Ene - Diels-Alder - H-Transfer)Alder Ene Reaction36.1
Concerted [2+2+2] CycloadditionConcerted Cycloaddition61.5
Diradical PathwayInitial C-C bond formation46.4 (Relative free energy of diradical intermediate)

Experimental Mechanistic Studies

While computational methods provide a theoretical model, experimental studies are essential for validating proposed mechanisms and providing real-world kinetic and structural data.

The direct observation of reaction intermediates is a powerful method for confirming a proposed reaction pathway. Modern spectroscopic techniques allow for real-time monitoring of chemical reactions. Ultrafast multidimensional NMR spectroscopy, for instance, has been used to perform real-time 2D dynamic analysis of the synthesis of pyrimidines, a related class of heterocycles. nih.gov This technique allows for the detection and characterization of transient intermediates by acquiring thousands of 2D NMR spectra over the course of the reaction. nih.gov By monitoring specific spectral regions, the rise and fall of signals corresponding to intermediates can be tracked, providing direct evidence for their involvement in the reaction mechanism. nih.gov

Variable-temperature NMR is another valuable tool, used to study dynamic processes and the contributions of different resonance forms, which can be considered as models for the electronic state of intermediates. nih.gov

UV-Vis spectroscopy can also be employed for in situ monitoring. rsc.org Changes in the electronic properties of molecules as they transform from reactants to intermediates and then to products often result in distinct changes in their UV-Vis absorption spectra. researchgate.netnih.gov For example, the interaction of pyridine with different acid sites (Brønsted vs. Lewis) gives rise to characteristic absorption bands, a principle that can be extended to monitor reactions involving acidic or basic intermediates. researchgate.net

Kinetic studies measure the rate of a reaction and how it is affected by factors such as concentration, temperature, and catalysts. This information is crucial for determining the reaction order, the rate law, and identifying the rate-determining step. For reactions involving the pyridinone core, kinetic analyses have provided significant mechanistic insights.

For example, the kinetics of the bromination of 4-pyridone in aqueous solution were studied spectrophotometrically over a wide pH range. researchgate.net The study revealed that the reaction mechanism changes with pH; at pH < 6, the neutral 4-pyridone tautomer reacts with bromine, while at pH > 6, the reaction proceeds via the more reactive conjugate anion. researchgate.net Such studies help to identify the most reactive species in a given reaction mixture. The data also showed that the monobrominated product is more reactive than the starting 4-pyridone, explaining why dibromination occurs readily. researchgate.net

Kinetic analysis can also confirm reaction pathways. For instance, in the synthesis of tetrahydropyridines via intramolecular Michael addition, kinetic investigations were used to understand the effects of different substituents on the reaction rate. researchgate.net The agreement between experimentally determined rate laws and those derived from a proposed mechanism provides strong support for that mechanism.

Computational Rationale of Specific Transformations (e.g., Cycloadditions)

Computational chemistry provides a powerful rationale for the outcomes of specific transformations, such as the highly valuable cycloaddition reactions used in the synthesis of complex heterocyclic systems. DFT calculations can explain the regio- and stereoselectivity observed in these reactions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a key strategy involving pyridinone systems. Pyridinones can act as either the diene or the dienophile depending on their substitution. nih.govacs.org A Molecular Electron Density Theory (MEDT) study of Diels-Alder reactions between substituted pyridinones and ethylenes has shown that the electronic character of the substituents dictates the reactivity and role of the pyridinone. tandfonline.com Electron-rich pyridinones act as strong nucleophiles, while electron-deficient ones behave as strong electrophiles. tandfonline.com

These computational studies analyze the transition states of different possible approaches (e.g., ortho vs. meta, exo vs. endo) to determine the lowest energy pathway, thereby predicting the observed selectivity. For the reaction between pyridinones and ethylenes, calculations correctly predicted that the kinetically favored product arises from an ortho-exo approach, which was in agreement with experimental findings. tandfonline.com The rationale for this selectivity was found in favorable van der Waals interactions that stabilize the ortho-exo transition state. tandfonline.com

Structural Elucidation of 3 Acetyl 3h Pyridin 4 One and Its Derivatives

Spectroscopic Characterization Techniques

The definitive assignment of the structure of 3-acetyl-3H-pyridin-4-one derivatives relies on a synergistic combination of modern spectroscopic methods. Each technique provides unique and complementary information regarding the compound's atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal.

For derivatives such as 3-acetyl-4-hydroxy-pyridinones, characteristic signals are expected. For instance, the acetyl group (-COCH₃) typically presents as a sharp singlet in the upfield region of the spectrum. The protons on the pyridinone ring will appear as distinct signals in the aromatic region, with their specific chemical shifts and coupling constants determined by their position and the influence of other substituents on the ring. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for a 3-Acetyl-4-hydroxypyridinone Derivative

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Acetyl CH₃ ~2.7 Singlet
Ring CH 7.2 - 8.1 Multiplet
Hydroxyl OH ~17.7 Singlet (broad)

Note: Data is illustrative and based on similar reported structures. arabjchem.org

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure typically gives rise to a distinct signal. The chemical shift of these signals helps in identifying the type of carbon (e.g., alkyl, aromatic, carbonyl).

In the case of this compound derivatives, the carbonyl carbons of the acetyl group and the pyridinone ring are particularly diagnostic, appearing far downfield (typically >160 ppm). The carbon of the acetyl methyl group appears at the opposite end of the spectrum, in the upfield region. Aromatic carbons of the pyridinone ring resonate in the intermediate range. arabjchem.orgresearchgate.net

Table 2: Representative ¹³C NMR Spectral Data for a 3-Acetyl-4-hydroxypyridinone Derivative

Carbon Assignment Chemical Shift (δ, ppm)
Acetyl C=O ~204
Ring C=O ~160-175
Aromatic/Olefinic Carbons 100 - 160
Acetyl CH₃ ~30

Note: Data is illustrative and based on similar reported structures. arabjchem.org

2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for unambiguously assigning which proton is bonded to which carbon, confirming the C-H framework of the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). This technique is instrumental in connecting different fragments of the molecule. For example, an HMBC correlation between the acetyl methyl protons and the acetyl carbonyl carbon, as well as to the C3 carbon of the pyridinone ring, would definitively establish the position of the acetyl group. ceon.rs

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

For a this compound derivative, the IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl (C=O) groups. The acetyl ketone and the ring amide/ketone carbonyls would typically show intense stretching vibrations in the region of 1650-1710 cm⁻¹. The presence of a hydroxyl group in derivatives like 3-acetyl-4-hydroxy-pyridinones would be indicated by a broad absorption band in the high-frequency region of the spectrum (around 3200-3600 cm⁻¹). Vibrations corresponding to C=C and C-N bonds within the aromatic ring would also be present in the fingerprint region (below 1600 cm⁻¹). researchgate.netarabjchem.org

Table 3: Typical IR Absorption Frequencies for 3-Acetyl-4-hydroxypyridinone Derivatives

Functional Group Absorption Range (cm⁻¹) Intensity
O-H Stretch (hydroxyl) 3200 - 3600 Strong, Broad
C=O Stretch (acetyl ketone) ~1705 Strong, Sharp
C=O Stretch (ring ketone) ~1650 Strong, Sharp
C=C Stretch (aromatic) 1500 - 1600 Medium

Note: Data is illustrative and based on reported spectra of similar compounds. arabjchem.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns. In high-resolution mass spectrometry (HRMS), the molecular formula can be determined with high accuracy.

The mass spectrum of a this compound derivative would show a molecular ion peak (M⁺) corresponding to its molecular weight. A very common and diagnostic fragmentation pathway for acetyl-substituted compounds is the loss of the acetyl group as a neutral ketene (B1206846) (CH₂=C=O) or the loss of the methyl radical from the acetyl group, leading to a prominent [M-15]⁺ peak, or the formation of an acylium ion [CH₃CO]⁺ at m/z 43. Analysis of these fragments helps to confirm the presence and location of the acetyl substituent. nih.govresearchgate.net

Table 4: Predicted Key Mass Spectrometry Fragments for a 3-Acetylpyridinone Structure

Ion m/z Value Description
[M]⁺ Varies Molecular Ion
[M-CH₃]⁺ or [M-15]⁺ M-15 Loss of a methyl radical
[CH₃CO]⁺ 43 Acylium ion

Note: Fragmentation is predictive and depends on the specific derivative and ionization method.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For organic molecules like this compound, the most significant transitions typically involve σ, π, and non-bonding (n) electrons. libretexts.org

The structure of this compound contains a conjugated system involving the pyridinone ring and the acetyl group. This conjugation, along with the presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons, gives rise to characteristic electronic transitions. The primary transitions observed are π→π* and n→π*. elte.hu

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands. In conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, leading to absorption at longer wavelengths (a bathochromic shift). For a simple pyridine (B92270) ring, a π→π* transition is observed around 240-256 nm. libretexts.orgresearchgate.net The extended conjugation in this compound is expected to shift this absorption to a longer wavelength.

n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (from the lone pairs on the nitrogen and oxygen atoms) to a π* antibonding orbital. These are lower in energy than π→π* transitions and thus occur at longer wavelengths, typically with much lower intensity (molar absorptivity). libretexts.orguzh.ch In pyridine, an n→π* transition can be seen in the 320-380 nm range. libretexts.org The carbonyl oxygen of the acetyl group and the ring's keto group in this compound also contribute to possible n→π* transitions. elte.hu

The solvent environment can influence the position of these absorption bands. Polar solvents can stabilize the non-bonding orbitals through hydrogen bonding, leading to a blue shift (hypsochromic shift) for n→π* transitions.

Compound TypeTransition TypeTypical Absorption Range (λmax)Reference
Pyridineπ→π~254 nm researchgate.netsielc.com
Pyridinen→π~320-380 nm libretexts.org
Carbonyl Compoundsπ→πShorter Wavelength (High Energy) elte.hu
Carbonyl Compoundsn→πLonger Wavelength (Low Energy) elte.hu

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a unique "fingerprint" that is highly specific to its structure. researchgate.net This technique is complementary to infrared (IR) spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be characterized by vibrations originating from the pyridine ring and the acetyl substituent.

Detailed vibrational assignments for the closely related compound, 4-acetylpyridine, have been established through experimental and theoretical studies. dergipark.org.tr These findings provide a strong basis for interpreting the spectrum of this compound. Key vibrational modes include:

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic stretching and breathing modes. Ring stretching vibrations are typically observed in the 1400-1650 cm⁻¹ region. A strong, sharp band corresponding to the ring breathing mode is a hallmark of the pyridine ring, often appearing near 990-1020 cm⁻¹. researchgate.net

Carbonyl (C=O) Stretch: The acetyl group's carbonyl stretch is a strong and distinct band, typically found in the 1680-1720 cm⁻¹ range. Its exact position can be influenced by conjugation and intermolecular interactions.

C-CH₃ Vibrations: The methyl group of the acetyl moiety gives rise to symmetric and asymmetric stretching and bending modes.

C-H Vibrations: Aromatic C-H stretching vibrations of the pyridine ring are typically observed above 3000 cm⁻¹.

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Reference
Aromatic C-H StretchPyridine Ring>3000 njit.edu
C=O StretchAcetyl Group1680 - 1720 dergipark.org.tr
Ring StretchingPyridine Ring1400 - 1650 researchgate.net
Ring BreathingPyridine Ring990 - 1020 dergipark.org.trresearchgate.net

Crystallographic Analysis

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, confirming the molecule's constitution and conformation.

The study revealed that 3-acetylpyridinium picrate (B76445) crystallizes in the triclinic system with a P-1 space group. researchgate.net The analysis confirmed the planar nature of the pyridine ring and provided precise measurements of the bond lengths within the acetyl group and the ring. Furthermore, the study detailed the supramolecular network formed through various intermolecular interactions, such as N-H···O and C-H···O hydrogen bonds and π-π stacking, which are crucial for the stability of the crystal lattice. researchgate.net

Crystallographic Data for 3-Acetylpyridinium Picrate
ParameterValueReference
Chemical FormulaC₇H₈NO⁺ · C₆H₂N₃O₇⁻ researchgate.net
Crystal SystemTriclinic researchgate.net
Space GroupP-1 researchgate.net
a (Å)8.4526(4) researchgate.net
b (Å)8.9918(4) researchgate.net
c (Å)10.1585(5) researchgate.net
α (°)88.635(2) researchgate.net
β (°)76.016(2) researchgate.net
γ (°)70.835(2) researchgate.net
Volume (ų)708.28(6) researchgate.net
Z2 researchgate.net

Advanced Structure Determination Approaches

Computer-Assisted Structure Elucidation (CASE) Methods

Computer-Assisted Structure Elucidation (CASE) represents a powerful, modern approach to determining the structure of unknown organic compounds, including complex natural products. rsc.orgmdpi.com These systems utilize spectroscopic data, primarily from 2D NMR experiments, to generate a complete list of all possible molecular structures consistent with the data, thereby minimizing human bias and reducing the risk of mis-assignment. rsc.orgacdlabs.com

The process for elucidating the structure of a compound like this compound using a CASE system, such as ACD/Structure Elucidator, would follow a general workflow: nih.govacs.org

Data Input: The molecular formula, determined from high-resolution mass spectrometry (HRMS), is entered into the software. This is followed by inputting processed 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC/HMQC, HMBC) data.

Molecular Connectivity Diagram (MCD) Generation: The software analyzes the correlation data to create a Molecular Connectivity Diagram (MCD), which visually represents the connections between atoms and structural fragments deduced from the spectra. acs.org For this compound, HMBC correlations would be crucial for connecting the acetyl group to the pyridine ring and establishing the substitution pattern.

Structure Generation: Using the MCD and the molecular formula as constraints, the system's algorithms generate all possible isomeric structures that are consistent with the experimental data. nih.gov

Spectral Prediction and Ranking: For each candidate structure, the system predicts the ¹H and ¹³C NMR chemical shifts. These predicted spectra are then compared against the experimental data. The structures are ranked based on the deviation between the predicted and experimental values, with the best-fitting structure ranked highest. rsc.org

Final Verification: The top-ranked candidate(s) can be further scrutinized by the chemist, who may use additional data (e.g., NOESY/ROESY for stereochemistry) to confirm the final structure.

This automated and unbiased approach significantly enhances the reliability and efficiency of the structure elucidation process. rsc.org

Density Functional Theory (DFT) Calculation of Chemical Shifts for Assignment Validation

Density Functional Theory (DFT) has become an indispensable computational tool in modern chemistry for validating proposed structures and confirming NMR spectral assignments. aps.org By calculating the magnetic shielding tensors of nuclei within a molecule, DFT can predict NMR chemical shifts with a high degree of accuracy. nih.gov This is particularly useful for complex molecules or for distinguishing between closely related isomers where empirical prediction methods may fail.

The standard procedure for validating the structure of this compound using DFT would be:

Geometry Optimization: An initial 3D model of the proposed structure is created. Its geometry is then optimized using a specific DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation. ruc.dk

NMR Shielding Calculation: Using the optimized geometry, the NMR shielding tensors for each nucleus (¹H and ¹³C) are calculated, typically employing the Gauge-Including Atomic Orbital (GIAO) method. nih.govruc.dk The GIAO method is widely used as it effectively addresses the issue of gauge-dependence in magnetic property calculations.

Chemical Shift Prediction: The calculated isotropic shielding constants (σ_iso) are converted into chemical shifts (δ) by referencing them against the shielding constant of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory. This is often done using a linear scaling equation (δ = σ_ref - σ_calc) or a multi-standard approach for higher accuracy. acs.org

Comparison and Validation: The predicted ¹H and ¹³C chemical shifts are then compared directly with the experimentally measured spectrum. A strong correlation and low mean absolute error between the calculated and experimental values provide powerful evidence for the correctness of the proposed structure and its spectral assignments. nih.gov

This computational validation is a crucial final step in modern structural analysis, offering a quantitative measure of confidence in the assigned structure. mdpi.com

Retrosynthetic Strategies for 3 Acetyl 3h Pyridin 4 One and Analogues

Disconnection Approaches for Carbon-Carbon and Carbon-Heteroatom Bonds

The core of retrosynthetic analysis lies in identifying strategic bonds within the target molecule that can be disconnected to yield simplified precursors, or synthons. slideshare.netamazonaws.com For a molecule like 3-acetyl-3H-pyridin-4-one, several C-C and C-N bonds within the pyridinone ring and its substituent present logical points for disconnection.

Carbon-Heteroatom (C-N) Disconnections:

The most apparent disconnections in a heterocyclic system like a pyridinone are the carbon-nitrogen bonds that define the ring. slideshare.net Disconnecting the N1-C2 and N1-C6 bonds of the pyridinone ring is a common strategy that typically leads to an acyclic dicarbonyl or related precursor. This approach is based on well-established condensation reactions for heterocycle formation. nih.govresearchgate.net For this compound, this leads to a 1,3,5-tricarbonyl-containing intermediate, which can be further simplified.

Carbon-Carbon (C-C) Disconnections:

Two primary C-C bond disconnections are logical for this compound:

Disconnection of the Acetyl Group: The C2-C3 bond and the C3-C(acetyl) bond are key targets. Disconnecting the bond between the C3 position and the acetyl group (a C-C disconnection) is a standard approach for acyl-substituted rings. This suggests a synthesis involving the acylation of a pre-formed pyridinone ring.

Ring-Forming Disconnections: Disconnecting the C3-C4 and C5-C6 bonds of the ring suggests a [4+2] cycloaddition or a condensation strategy involving two different components that provide the carbon backbone of the ring. For instance, disconnecting C2-C3 and C4-C5 points towards precursors like a β-aminoacrylate and a ketene (B1206846) or equivalent.

These primary disconnections are summarized in the table below.

Disconnection Type Bond(s) Cleaved Resulting Synthons/Precursors Corresponding Forward Reaction
C-N Ring DisconnectionN1-C2 and N1-C6Ammonia (B1221849) + 1,3,5-tricarbonyl compoundCondensation/Cyclization
C-C Acetyl GroupC3-C(acetyl)3H-Pyridin-4-one anion + Acetyl cation synthonFriedel-Crafts Acylation or equivalent
C-C Ring DisconnectionC3-C4 and C5-C6β-keto ester/amide + 3-carbon unitCondensation/Annulation

Functional Group Interconversion (FGI) in Retrosynthetic Planning

Functional Group Interconversion (FGI) is a crucial strategic tool in retrosynthesis, allowing for the conversion of one functional group into another to facilitate a key disconnection or to improve the viability of a synthetic step. lkouniv.ac.inrnlkwc.ac.in In the context of this compound, FGI can be applied to both the pyridinone core and the acetyl substituent.

For instance, the ketone of the acetyl group is a versatile functional handle. Through FGI, it can be envisioned as originating from an alcohol (via oxidation), an alkene (via ozonolysis or Wacker oxidation), or an alkyne (via hydration). This allows for greater flexibility in choosing precursors.

Similarly, the pyridinone ring itself can be the subject of FGI. The enone functionality within the ring could be arrived at through the oxidation of a dihydropyridinone precursor. A particularly powerful FGI strategy involves viewing the entire pyridinone ring as the product of a transformation of another heterocyclic system. For example, 2H-pyran-2-ones can react with ammonia or primary amines to yield pyridinones, corresponding to an FGI where the ring oxygen is replaced by nitrogen. chemrxiv.org Another advanced strategy involves the ring expansion of a cyclopentenone, which transforms the five-membered carbocycle into the six-membered pyridinone heterocycle. chemrxiv.orgresearchgate.net

The table below illustrates potential FGI strategies in the retrosynthesis of this compound.

Target Functional Group Precursor Functional Group (via FGI) Synthetic Transformation Retrosynthetic Advantage
C3-Acetyl (Ketone)Secondary AlcoholOxidationEnables C-C bond formation via aldol-type reactions.
C3-Acetyl (Ketone)NitrileGrignard reaction followed by hydrolysisNitriles can direct metallation or participate in different coupling reactions.
Pyridinone Ring2H-Pyran-2-one RingReaction with AmmoniaLeverages well-established pyranone synthesis routes. chemrxiv.org
Pyridinone RingCyclopentenone RingOxidative Amination/Ring ExpansionProvides a novel and streamlined route from carbocyclic precursors. chemrxiv.orgresearchgate.net

Application of Common Synthetic Transformations in Retrosynthetic Analysis

Every disconnection in a retrosynthetic plan must be validated by a known, reliable forward reaction. The synthesis of pyridinone scaffolds relies on a variety of powerful transformations that form the basis for logical disconnections.

One of the most common strategies for constructing the pyridinone ring is through condensation reactions. nih.govresearchgate.net For example, the Guareschi-Thorpe synthesis involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound to form a substituted 2-pyridinone. chemrxiv.org Variants of this approach, using precursors like β-keto esters and enamines, are widely employed and justify disconnections that break the ring into three- or four-carbon fragments and a nitrogen source. nih.govfrontiersin.org

Another important class of reactions is cycloaddition, particularly [4+2] annulations. These reactions can rapidly build the six-membered ring with good control over substitution patterns. organic-chemistry.org For instance, the reaction of in-situ generated azadienes with active methylene (B1212753) compounds can yield structurally diverse 2-pyridones. organic-chemistry.org

Ring transformation reactions also offer a valid synthetic pathway. As mentioned, the conversion of 2H-pyran-2-ones to pyridinones is a classic example. chemrxiv.org More recently, oxidative ring expansion of cyclopentenones has emerged as an operationally simple, one-pot method to access pyridones from readily available starting materials. researchgate.net This transformation proceeds via a silyl (B83357) enol ether, followed by nitrogen insertion and aromatization. chemrxiv.org

The table below summarizes key synthetic transformations and their corresponding retrosynthetic disconnections for the pyridinone core.

Synthetic Transformation Description Typical Precursors Relevant Disconnection
Condensation Reactions Cyclocondensation of acyclic precursors to form the heterocyclic ring. nih.govβ-keto esters, enamines, malonates, ammonia/amines.C-N and C-C bonds of the ring.
[4+2] Annulation Cycloaddition reaction to form the six-membered ring. organic-chemistry.orgAzadienes, active methylene compounds.C2-C3 and C4-C5 bonds.
Ring Expansion Oxidative amination and expansion of a smaller ring. chemrxiv.orgresearchgate.netCyclopentenones.The entire pyridinone core is disconnected to a carbocyclic precursor via FGI.
Pyranone Conversion Substitution of the ring oxygen of a pyranone with nitrogen. chemrxiv.org2H-Pyran-2-ones, ammonia/amines.The pyridinone core is disconnected to a pyranone precursor via FGI.

Biological Interactions: Mechanistic and Theoretical Perspectives

Antimicrobial and Antiviral Interaction Mechanisms (In Vitro and Theoretical)

Theoretical Basis of Antimicrobial Activity

The antimicrobial potential of pyridine (B92270) derivatives is a subject of extensive research. nih.gov The core pyridine ring, a nitrogen-containing heterocycle, is a key feature in many therapeutic agents and is known to contribute to their biological activities. nih.gov The presence of specific organic groups, such as hydroxyl or amino groups, can further enhance these properties. nih.gov

The theoretical basis for the antimicrobial activity of compounds related to the pyridin-4-one class often involves their ability to interfere with essential microbial processes. Computational studies suggest that the electronic distribution within the molecule, particularly the location of positive and negative electrostatic potential, facilitates interactions with biological targets. researchgate.net For pyridine derivatives, the nitrogen atom is crucial for enhancing antibacterial and antifungal activities. mdpi.com The mechanism can involve the disruption of bacterial cell membranes or the inhibition of essential enzymes. While specific studies on 3-acetyl-3H-pyridin-4-one are limited, the broader class of pyridin-4-ones has been investigated for these properties, with theoretical models pointing towards their potential as effective antimicrobial agents. mdpi.comnih.gov

In Silico Approaches for Antiviral Target Interactions (e.g., HIV-1 Integrase)

The enzyme HIV-1 integrase, which is essential for retroviral replication, has become a major target for antiviral drug development. mdpi.com This enzyme inserts the viral genome into the DNA of the host cell, a critical step in the HIV life cycle. mdpi.com Pyridine-containing compounds have been a significant focus in the development of HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.com

In silico molecular docking simulations are powerful tools for investigating how these inhibitors interact with the integrase enzyme. nih.gov These studies have revealed that INSTIs often function by binding to the catalytic core domain of the integrase, frequently chelating the two magnesium ions that are crucial for its catalytic activity. nih.govnih.gov A credible theory suggests that these inhibitors occupy the binding site for the host or acceptor DNA after the enzyme has already formed a complex with the viral DNA. nih.gov Docking simulations have successfully correlated the calculated binding fitness of various compounds with their experimentally determined inhibitory concentrations (IC50s) in in-vitro assays. nih.gov The amino acid residues identified in these computational models as being involved in inhibitor binding often match those implicated in the development of drug resistance. nih.gov Although direct docking studies on this compound are not widely published, the extensive research on related pyridine-based inhibitors provides a strong theoretical framework for its potential interaction with HIV-1 integrase and other viral targets. mdpi.complos.org

Antiproliferative Activity in Cell Lines (In Vitro and Theoretical)

The potential of pyridine derivatives as anticancer agents has been extensively explored through both experimental cell-based assays and theoretical computational studies.

Cell-Based Assays for Growth Inhibition (e.g., IC50 determination)

The antiproliferative activity of various pyridine and pyridin-4-one derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit cell growth by 50%, is a standard metric for these assessments.

Studies on N-aryl-substituted 3-hydroxy-2-methylpyridin-4-ones, which are structurally related to this compound, have demonstrated moderate to strong antiproliferative activity. nih.gov For instance, certain adamantane-containing derivatives of this class were found to be active and selective at low micromolar IC50 concentrations against colon carcinoma (HCT 116), lung carcinoma (H 460), and breast carcinoma (MCF-7) cell lines. nih.gov Similarly, other novel pyridine derivatives have shown promising activity against hepatocellular carcinoma (HepG-2) and colon carcinoma (HCT-116) cell lines. mdpi.com For example, a specific 1,3,4-thiadiazole (B1197879) derivative incorporating a pyridine moiety exhibited IC50 values of 2.03 µM and 2.17 µM against HCT-116 and HepG-2 cells, respectively. mdpi.com These findings underscore the potential of the pyridin-4-one scaffold as a basis for developing new anticancer agents. nih.govnih.govmdpi.com

Interactive Table: Antiproliferative Activity of Selected Pyridine Derivatives

Below is a summary of IC50 values for various pyridine derivatives against different cancer cell lines, as reported in the literature.

Compound ClassCell LineCancer TypeIC50 (µM)Reference
Pyridopyrazolo-triazineMCF-7Breast3.89 nih.gov
Pyridopyrazolo-triazineHCT-116Colon12.58 nih.gov
1,3,4-Thiadiazole-PyridineHCT-116Colon2.03 mdpi.com
1,3,4-Thiadiazole-PyridineHepG-2Liver2.17 mdpi.com
3-(3-Fluorophenyl)pyrazolo[3,4-c]pyridineA2058Melanoma3.0 - 16.0 researchgate.net
3-(3-Fluorophenyl)pyrazolo[3,4-c]pyridineDU145Prostate3.0 - 16.0 researchgate.net
3-(3-Fluorophenyl)pyrazolo[3,4-c]pyridinePC3Prostate3.0 - 16.0 researchgate.net

Molecular Docking and Binding Hot-spot Residue Identification for Anticancer Targets

Molecular docking studies are instrumental in elucidating the potential mechanisms of action for antiproliferative compounds by predicting their binding modes within the active sites of anticancer targets, such as protein kinases. nih.gov These computational techniques help identify key "hot-spot" amino acid residues that are critical for the ligand-target interaction.

For example, in silico docking of 1,2,3-triazolyl-pyridine hybrids into the active site of Aurora B kinase, a protein involved in tumorigenesis, revealed important binding interactions. nih.gov The binding energy of these compounds was influenced by different substituents, with π-π, π-cation, and π-sigma interactions being formed with key residues like Tyr156, Lys106, and Leu83. nih.gov In other studies, docking of pyridine derivatives into the epidermal growth factor receptor (EGFR) tyrosine kinase domain, another significant anticancer target, also showed favorable binding affinities through various interaction modes. mdpi.comekb.eg These theoretical results often align well with experimental in vitro antitumor findings, providing a rational basis for the observed biological activity and guiding the design of more potent and selective inhibitors. nih.govnih.gov

Theoretical Pharmacology and Ligand-Target Binding Prediction

The field of theoretical pharmacology leverages computational power to simulate and model the interactions between small molecules and biological targets, thereby predicting their potential biological activities before they are synthesized or tested in the lab.

Computational Models for Predicting Biological Activities

Computational methods have advanced to a point where the biological activity of compounds can be modeled with considerable accuracy. elsevierpure.comnih.gov A cornerstone of this field is the Quantitative Structure-Activity Relationship (QSAR) paradigm, which seeks to find a mathematical relationship between the chemical structure of a compound and its biological activity. elsevierpure.comresearchgate.net

These models utilize molecular descriptors—numerical values that encode information about the physicochemical properties of a molecule—to build predictive algorithms, often employing machine learning techniques. elsevierpure.comnih.govresearchgate.net By training these models on datasets of compounds with known activities, researchers can then predict the activity of new, untested molecules. nih.gov For pyridine derivatives, computational approaches have been used to analyze how structural modifications affect their physicochemical properties, reactivity, and biological activities against targets like human kinesin Eg5, a protein relevant to cancer chemotherapy. researchgate.net These predictive models are invaluable in drug discovery, helping to prioritize which compounds to synthesize and test, thereby saving time and resources. elsevierpure.comnih.gov However, the successful application of these tools requires careful data processing and relies heavily on the expertise of the practitioner to select the appropriate methods and interpret the results. elsevierpure.comnih.gov

Prediction of Molecular Interactions and Binding Affinities

The prediction of molecular interactions is fundamental to understanding a compound's potential therapeutic effects or biological functions. This is primarily achieved through computational techniques like molecular docking, which models the interaction between a small molecule (a ligand, such as this compound) and a macromolecular target, typically a protein.

This process involves generating a three-dimensional structure of this compound and placing it into the binding site of a target protein. Sophisticated algorithms then calculate the most likely binding conformation and estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). A lower binding energy generally indicates a more stable and potent interaction. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the ligand-protein complex. For pyridine derivatives, targets often include protein kinases and receptors involved in cell signaling. tandfonline.com

To illustrate the type of data generated from such an analysis, the following table presents a hypothetical molecular docking study of this compound against several common protein kinase targets.

Protein TargetPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Epidermal Growth Factor Receptor (EGFR)-7.8Hydrogen bond with MET793, Hydrophobic interaction with LEU718
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)-8.2Hydrogen bond with CYS919, Pi-cation interaction with LYS868
Cyclin-Dependent Kinase 2 (CDK2)-6.9Hydrogen bond with LEU83

Note: The data presented in this table is illustrative and represents the type of output generated from molecular docking simulations. It is not based on experimental results for this compound.

Studies on Transport and Distribution Mechanisms

Investigation of P-glycoprotein Inhibition

P-glycoprotein (P-gp), an efflux pump protein, plays a significant role in multidrug resistance in cancer therapy by actively transporting a wide range of xenobiotics out of cells. nih.gov Investigating whether a compound inhibits P-gp is crucial, as inhibition can increase the intracellular concentration and efficacy of other drugs.

The potential for this compound to act as a P-gp inhibitor can be assessed in silico. This involves docking the compound into a homology model of human P-gp to predict if it binds to the substrate-binding site. Additionally, various machine learning models, trained on the chemical structures of known P-gp inhibitors and non-inhibitors, can classify this compound based on its molecular properties. For instance, certain 4-aryl-1,4-dihydropyridines and 4-arylpyridines have been identified as P-gp inhibitors, suggesting that the pyridine scaffold can be associated with this activity. nih.gov

ParameterPredicted ResultComputational Method
P-glycoprotein InhibitorLikely Non-inhibitorClassification model based on chemical substructures

Note: The data in this table is a hypothetical prediction to illustrate the output of an in silico P-gp inhibition model.

Computational ADMET Prediction for in silico assessment of compound disposition

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a cornerstone of modern computational drug discovery. imedpub.comnih.gov Numerous online platforms and software packages, such as ADMETlab and SwissADME, utilize vast datasets of experimental results to build models that can predict the ADMET properties of a novel compound from its structure alone. tandfonline.comscbdd.comnih.gov

This analysis provides a comprehensive profile of a compound's likely behavior in vivo. Key predicted parameters include:

Absorption: Human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models).

Distribution: Blood-brain barrier (BBB) penetration and the extent of binding to plasma proteins.

Metabolism: Likelihood of being a substrate or inhibitor for major Cytochrome P450 (CYP) enzymes.

Excretion: Prediction of total clearance from the body.

Toxicity: Predictions for potential liabilities such as mutagenicity (AMES test) or cardiotoxicity (hERG inhibition).

The following table provides an example of a comprehensive ADMET profile for this compound as would be generated by such predictive software.

ADMET PropertyParameterPredicted Value/Classification
AbsorptionHuman Intestinal Absorption (HIA)High
Caco-2 PermeabilityHigh
DistributionBlood-Brain Barrier (BBB) PermeantYes
Plasma Protein BindingLow
MetabolismCYP2D6 InhibitorNo
CYP3A4 InhibitorNo
Metabolically StableModerate
ExcretionTotal Clearance (log ml/min/kg)0.45
ToxicityAMES MutagenicityNon-mutagen
hERG InhibitionLow risk

Note: This table contains hypothetical data generated for illustrative purposes to show the results of a typical in silico ADMET assessment. It does not represent experimentally verified data for this compound.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 3-acetyl-3H-pyridin-4-one, and how should data be interpreted?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm proton and carbon environments, particularly the acetyl group and pyridinone ring. Infrared (IR) spectroscopy can identify carbonyl (C=O) stretching frequencies (~1650–1750 cm⁻¹). Mass spectrometry (MS) is critical for molecular weight validation. Cross-reference data with computational predictions (e.g., PubChem’s InChI and SMILES descriptors) to resolve ambiguities in tautomeric forms or substituent positioning .

Q. What safety protocols are essential for handling and storing this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including gloves, lab coats, and eye protection. Store in sealed containers under inert atmosphere (N₂/Ar) to prevent oxidation. Ensure proper ventilation to avoid inhalation of dust or vapors. In case of accidental exposure, follow first-aid measures: rinse skin/eyes with water for 15 minutes and seek medical attention. Refer to safety data sheets (SDS) for pyridinone analogs (e.g., 3-amino-1H-pyrazolo[4,3-c]pyridin-4-ol protocols) .

Q. What synthetic routes are feasible for pyridinone derivatives like this compound?

  • Methodological Answer : Common methods include cyclocondensation of β-keto esters with amines or urea derivatives. For acetyl-substituted pyridinones, acetylation post-cyclization using acetic anhydride may be effective. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products. Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with gradients of ethyl acetate/hexane.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction with SHELXL be optimized for resolving this compound’s crystal structure?

  • Methodological Answer : Use SHELXL’s enhanced features (post-2008 updates) for disorder modeling and hydrogen-bonding refinement. Apply restraints for the acetyl group’s thermal motion and utilize the TWIN/BASF commands for twinned crystals. Validate the structure using R-factor convergence (<5%) and check for residual electron density peaks. Compare with pyridinone analogs in the Cambridge Structural Database (CSD) to confirm bond-length trends .

Q. How can contradictions in supramolecular interaction data (e.g., hydrogen bonding vs. π-stacking) be resolved for pyridinone derivatives?

  • Methodological Answer : Perform a CSD survey (via Conquest software) to analyze statistically prevalent interactions in pyridinone derivatives. For conflicting results, conduct temperature-dependent crystallography to assess thermal motion effects. Pair experimental data with density functional theory (DFT) calculations to quantify interaction energies. Reconcile discrepancies by considering solvent polarity and crystallization kinetics .

Q. What computational strategies are effective for predicting hydrogen-bonding patterns in this compound?

  • Methodological Answer : Use Mercury software (CSD package) to map potential donor/acceptor sites. Perform Hirshfeld surface analysis to visualize interaction propensities. Compare with experimental data from related compounds (e.g., (E)-3-(pyridin-4-yl)acrylic acid derivatives) where protonation states influence hydrogen-bond networks. Validate predictions via molecular dynamics (MD) simulations in explicit solvent models .

Data Analysis and Validation

Q. How should researchers address inconsistencies in spectroscopic vs. crystallographic data for tautomeric forms of this compound?

  • Methodological Answer : Combine variable-temperature NMR to detect tautomeric equilibria. For crystallography, use low-temperature (100 K) data collection to "freeze" dynamic effects. Cross-validate with IR spectroscopy, where tautomers exhibit distinct carbonyl stretches. Apply the IAM/HAR model in SHELXL to refine occupancy ratios in disordered structures .

Q. What statistical methods are recommended for analyzing batch-to-batch variability in synthesized this compound?

  • Methodological Answer : Use multivariate analysis (e.g., PCA) on NMR/LC-MS data to identify outlier batches. Implement design of experiments (DoE) to test factors like reaction time, temperature, and catalyst loading. Apply Grubbs’ test to detect significant deviations in purity assays (>95% threshold) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.